![molecular formula C17H20N4OS B2393058 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034234-00-7](/img/structure/B2393058.png)
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone
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Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Scientific Research Applications
Anticancer and Antituberculosis Activities
A study focused on the synthesis, anticancer, and antituberculosis evaluations for derivatives similar to the queried compound, demonstrating that some synthesized compounds exhibited significant antituberculosis and anticancer activities. One compound, in particular, showed both antituberculosis and anticancer properties, indicating potential applications in treating these conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antipsychotic Potential
Another study examined conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, evaluating their potential as antipsychotic drugs. Although not directly linked to the queried compound, this research underscores the interest in similar structural frameworks for developing new therapeutic agents with antipsychotic capabilities (Raviña et al., 2000).
Antimicrobial Activity
Research on derivatives that share structural similarities with the queried compound demonstrated moderate to good antimicrobial activities. This suggests the potential for developing new antimicrobial agents based on the chemical framework of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone (Mhaske et al., 2014).
Inhibition of Tubulin Polymerization and Anticancer Activity
A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential as anticancer agents. This finding illustrates the broader applicability of piperazin-1-yl)methanone derivatives in cancer therapy (Manasa et al., 2020).
Analgesic Effect through TRPV4 Antagonism
A novel series of derivatives acting as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated analgesic effects in models of induced mechanical hyperalgesia. This suggests a potential application for the compound in pain management (Tsuno et al., 2017).
properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12-2-6-15(23-12)17(22)21-10-8-20(9-11-21)16-7-5-14(18-19-16)13-3-4-13/h2,5-7,13H,3-4,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFTMWBBFLMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone |
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